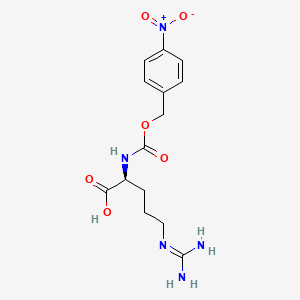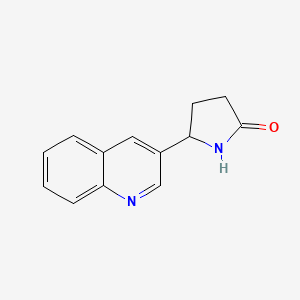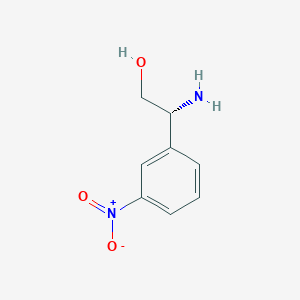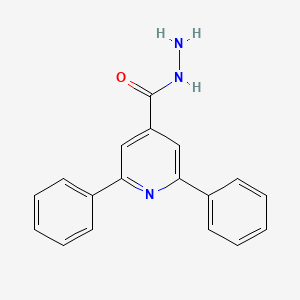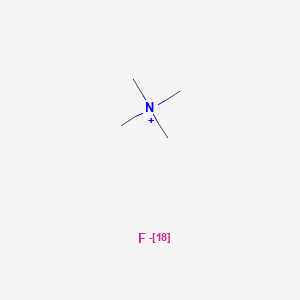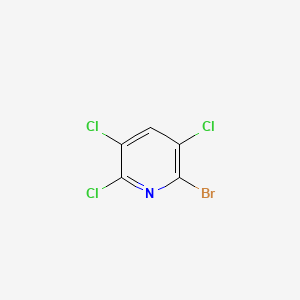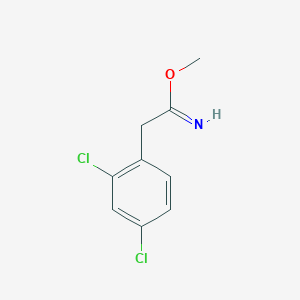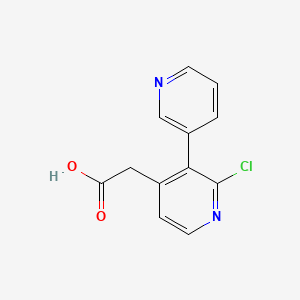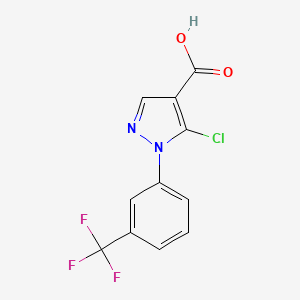
5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 5, a trifluoromethyl group at position 3 of the phenyl ring, and a carboxylic acid group at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the pyrazole ring. The chloro group can be introduced through a chlorination reaction using thionyl chloride or another chlorinating agent. Finally, the carboxylic acid group is introduced through oxidation of the corresponding alcohol or aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(3-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a fluoro group instead of a trifluoromethyl group.
5-Chloro-1-(3-(trifluoromethyl)phenyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid: Similar structure with an isopropyl group at position 3.
Uniqueness
The unique combination of the chloro, trifluoromethyl, and carboxylic acid groups in 5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid contributes to its distinct chemical properties and potential applications. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C11H6ClF3N2O2 |
|---|---|
Molecular Weight |
290.62 g/mol |
IUPAC Name |
5-chloro-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-9-8(10(18)19)5-16-17(9)7-3-1-2-6(4-7)11(13,14)15/h1-5H,(H,18,19) |
InChI Key |
VMGZKELTSZKIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


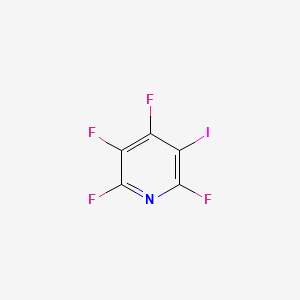

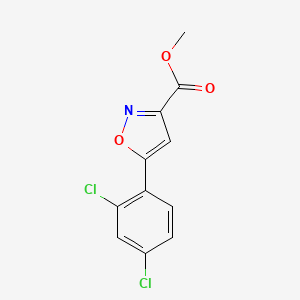
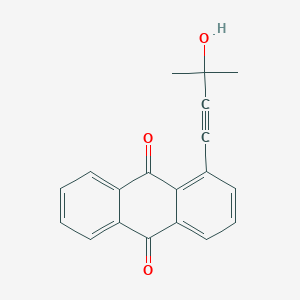
![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)
